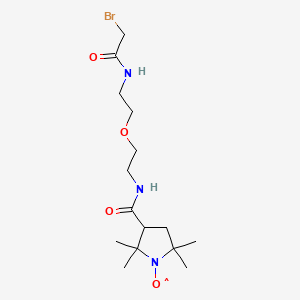
3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL is a stable nitroxide radical compound. It is commonly used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its paramagnetic properties. This compound is also known for its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL typically involves multiple steps. The process begins with the preparation of the bromoacetamide intermediate, which is then reacted with ethoxyethyl carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: The compound can be reduced to form hydroxylamines.
Substitution: The bromoacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of protein structures and conformational changes.
Medicine: Investigated for its potential use in imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL involves its paramagnetic properties. The nitroxide radical interacts with unpaired electrons in other molecules, making it useful in EPR spectroscopy. The compound can also undergo redox reactions, which are important in various biochemical and industrial processes .
Comparison with Similar Compounds
Similar Compounds
TEMPOL: Another nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: Known for its use in oxidation reactions and as a spin label.
Carbamoyl-PROXYL: Shares similar structural features and applications.
Uniqueness
3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL is unique due to its bromoacetamide group, which allows for specific substitution reactions. This makes it versatile for various chemical modifications and applications .
Properties
CAS No. |
100900-39-8 |
|---|---|
Molecular Formula |
C15H27BrN3O4 |
Molecular Weight |
393.302 |
IUPAC Name |
N-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethyl]-1-$l^{1} |
InChI |
InChI=1S/C15H27BrN3O4/c1-14(2)9-11(15(3,4)19(14)22)13(21)18-6-8-23-7-5-17-12(20)10-16/h11H,5-10H2,1-4H3,(H,17,20)(H,18,21) |
InChI Key |
MVQJHHJXEFNXBL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCOCCNC(=O)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















